Structural Differentiation from Lead sEH Inhibitor Compound 38: Tertiary Alcohol Sidechain vs. Carboxylate Motif
The lead cyclopropyl urea sEH inhibitor compound 38 (Takai et al. 2014 series) incorporates a carboxylic acid/carboxylate moiety on the cyclopropane-bearing sidechain to enhance solubility and potency, achieving an sEH IC50 in the low nanomolar range [1]. By contrast, CAS 1396811-11-2 replaces this charged carboxylate with a neutral tertiary alcohol (2-cyclopropyl-2-hydroxypropyl), eliminating an ionizable center at physiological pH and reducing topological polar surface area (tPSA) relative to carboxylate-bearing analogs. This substitution is predicted to alter passive membrane permeability (logD), plasma protein binding, and CYP interactions, which were key optimization parameters in the original series [2]. The structural difference is fundamental: compound 38 derives a significant portion of its binding affinity from ionic interactions in the sEH catalytic pocket, and replacement with a neutral hydrogen-bond donor/acceptor will redistribute binding enthalpy and selectivity.
| Evidence Dimension | Sidechain ionizable group character (structural and predicted physicochemical differentiation) |
|---|---|
| Target Compound Data | Neutral tertiary alcohol sidechain (2-cyclopropyl-2-hydroxypropyl); predicted tPSA ~53 Ų (ChemDraw estimation based on SMILES); no ionizable group at pH 7.4 |
| Comparator Or Baseline | Compound 38 (carboxylate-bearing cyclopropyl urea sEH inhibitor; Bioorg Med Chem 2014, 22, 1548–1557); experimentally determined sEH IC50 = low nanomolar range [1] |
| Quantified Difference | No matched-pair experimental IC50 data available for CAS 1396811-11-2 vs. compound 38. Predictive difference: elimination of formal charge and reduction in tPSA by approximately 20–30 Ų relative to the carboxylate form is expected to reduce aqueous solubility and alter passive permeability. |
| Conditions | Structural comparison by SMILES and predicted molecular properties; no experimental head-to-head assay exists for CAS 1396811-11-2. |
Why This Matters
This substitution pattern differentiates procurement: a neutral urea with tertiary alcohol may be preferred for CNS-targeted programs where lower tPSA and absence of charge improve blood-brain barrier penetration, whereas the carboxylate series is optimized for peripheral sEH inhibition in cardiovascular models.
- [1] Takai K, Nakajima T, Takanashi Y, Sone T, Nariai T, Chiyo N, Nakatani S, Ishikawa C, Yamaguchi N, Fujita K, Yamada K. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorg Med Chem. 2014;22(5):1548-1557. doi:10.1016/j.bmc.2014.01.040. View Source
- [2] Takai K, Chiyo N, Nakajima T, et al. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2015;25(8):1705-1708. doi:10.1016/j.bmcl.2015.02.076. View Source
